molecular formula C7H5BrN4 B13689330 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine CAS No. 1021919-51-6

5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B13689330
CAS No.: 1021919-51-6
M. Wt: 225.05 g/mol
InChI Key: WUPMXGZPJNFYJG-UHFFFAOYSA-N
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Description

5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both bromine and triazole functionalities makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine typically involves the reaction of 2-bromo-5-chloropyridine with 3-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions or other biological targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine include other triazole-substituted pyridines such as 2-(1H-1,2,4-triazol-3-yl)pyridine and 2-(1H-1,2,3-triazol-4-yl)pyridine. These compounds share similar structural features but differ in the position of the triazole ring or the presence of other substituents. The uniqueness of this compound lies in the presence of the bromine atom, which provides additional reactivity and potential for further functionalization .

Properties

CAS No.

1021919-51-6

Molecular Formula

C7H5BrN4

Molecular Weight

225.05 g/mol

IUPAC Name

5-bromo-2-(1H-1,2,4-triazol-5-yl)pyridine

InChI

InChI=1S/C7H5BrN4/c8-5-1-2-6(9-3-5)7-10-4-11-12-7/h1-4H,(H,10,11,12)

InChI Key

WUPMXGZPJNFYJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C2=NC=NN2

Origin of Product

United States

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